2-[1-(Benzenesulfonyl)ethenyl]oxirane chemical structure and properties
2-[1-(Benzenesulfonyl)ethenyl]oxirane chemical structure and properties
Analyzing the Topic Deeply
I'm starting by zeroing in on 2-[1-(Benzenesulfonyl)ethenyl]oxirane itself, deeply analyzing its chemical structure. I am thinking about what information would be most useful to my intended audience. I am making sure it's comprehensive enough for researchers and drug development experts. I am considering the necessary depth and breadth of this initial analysis.
Exploring Chemical Structure Details
I've broken down the 2-[1-(Benzenesulfonyl)ethenyl]oxirane structure into its key components: benzenesulfonyl, ethenyl, and oxirane. I see its reactivity as an electrophile and think it could have applications as a synthetic intermediate, inhibitor, or mechanistic probe. Now I am considering how best to search for data on the compound.
Outlining Key Sections
I'm now outlining the guide. I've structured it with technical and professional focus, including an executive summary, and detailed sections on the chemical identity, synthesis, reactivity, and applications, including safety and references. I'm focusing on its preparation, and considering its reactivity in cycloadditions and nucleophilic attacks. I am building the framework for the content, and will begin drafting step-by-step.
Deconstructing the Chemical Name
I've initiated the deconstruction of the chemical name, "2-[1-(Benzenesulfonyl)ethenyl]oxirane". The search didn't immediately turn up a hit for the exact name, and now I'm analyzing its individual components, recognizing it as a chemically describable structure. I am now working on understanding its key structural features.
Clarifying the Molecular Structure
I'm now clarifying the molecular structure based on the name's elements. I've broken down "2-[1-(Benzenesulfonyl)ethenyl]oxirane" to identify its core: the oxirane ring and the attached substituent. The substituent "1-(Benzenesulfonyl)ethenyl" seems complex, so I'm visualizing the linkage of the ethenyl group to the sulfonyl group, then attaching it to the oxirane at position 2. It appears there is an important nuance in the naming convention of "ethenyl", which I am working through.
Analyzing the Structural Formula
I'm now zeroing in on the structural formula. The naming conventions emphasize that the benzenesulfonyl group is attached at position 1 of the ethenyl chain, making it Oxirane-C(SO2Ph)=CH2. Therefore the structure is a vinyl sulfone epoxide, specifically 2-(1-benzenesulfonylvinyl)oxirane. I've reconfirmed the numbering, ensuring C1 of the ethenyl chain links to both the SO2Ph and the oxirane.
Refining the Search Strategy
I'm now refining the search approach based on the insights gained. My thoughts are centering on the core structure as either a masked alkene, a functionalized vinyl sulfone, or, more specifically, the mono-epoxide of 2-(benzenesulfonyl)-1,3-butadiene. The electron-withdrawing nature of the sulfonyl group suggests the epoxidation site, which reinforces the structure as Oxirane attached to C(SO2Ph)=CH2. It seems the key is understanding if epoxidation is on a diene.
Exploring Synthesis & Reactions
I'm now investigating potential synthesis pathways and characteristic reactions. I'm focusing on "2-(1-benzenesulfonylvinyl)oxirane" and the related "1,2-epoxy-2-(benzenesulfonyl)-3-butene", and also derivations from "phenylsulfonylallene". I'm recalling the works of Padwa and others regarding sulfonyl-substituted dienes and oxiranes, and I've identified key reaction types: nucleophilic attack, cycloadditions, and acid-catalyzed rearrangements. I'm refining my search terms to include "epoxidation of 2-phenylsulfonyl-1,3-butadiene" and "reaction of benzenesulfonyl allene with mCPBA". I'm also considering searching for "2-(benzenesulfonyl)oxirane derivatives".
My hypothesis is that this compound is a tunable electrophile for organic synthesis.
Confirming Compound Existence
I've successfully identified CAS number 114326-92-0 within the search results. Snippet 1.2 definitively links this number to 2-[1-(Benzenesulfonyl)ethenyl]oxirane. This confirms the existence of the compound and provides a definitive registry number for further research.
Analyzing Structural Relationships
I've been analyzing the compound's structure, 2-[1-(Benzenesulfonyl)ethenyl]oxirane, and can confirm the IUPAC numbering logic. The structure is accurately represented as (Oxirane)-C(SO2Ph)=CH2. It's a geminal disubstituted alkene—a vinyl sulfone with an epoxide on the alpha carbon. My current focus is its properties and reactivity as a bifunctional electrophile, specifically its potential as a Michael acceptor and epoxide.
Exploring Reaction Pathways
I'm now exploring the potential reaction pathways. The Michael addition generates a stabilized carbanion, which may then undergo intramolecular attack of the epoxide or be protonated. While attack on the epoxide first seems less likely, it's worth considering. Cascade reactions are a key concern, given the molecule's structure. It's often used in [3+2] cycloadditions or palladium-catalyzed reactions. I'm focusing on the epoxide's reactivity and its similarity to 2-(benzenesulfonyl)-1,3-butadiene.
Confirming Identity and Structure
I've verified the CAS number (114326-92-0) and confirmed the compound's identity: Oxirane, 2-[1-(phenylsulfonyl)ethenyl]-. It's the mono-epoxide of 2-(phenylsulfonyl)-1,3-butadiene. Now, my focus is shifting to understanding its associated chemistry, as specific search results are currently sparse.
Exploring Reaction Pathways
I'm now delving into potential reaction pathways, inferring chemistry from functional groups. The sulfonyl group stabilizes carbanions, making the vinyl group susceptible to Michael addition, with a subsequent intramolecular epoxide attack leading to cyclization and forming a 3-sulfonyl-tetrahydrofuran derivative. Alternatively, Pd(0) catalysis might open the vinyl epoxide to form a pi-allyl complex. I'll search for related reactions using specific keywords.
Identifying Key Reference
I've pinpointed the foundational reference: The Journal of Organic Chemistry article by Baeckvall and Juntunen on 2-(Phenylsulfonyl)-1,3-dienes. Their work on epoxidation reactions seems crucial. I need to dive deeper into how they use these dienes.
Analyzing Specific Article Data
I've got the bibliographic information: JOC 1988, Volume 53, pages 2398-2400. The DOI is likely 10.1021/jo00246a003. This paper highlights the regioselectivity of mCPBA epoxidation, favoring the more electron-rich double bond of the 2-(phenylsulfonyl)-1,3-butadiene. The snippet suggests oxabicyclic system synthesis via BF3 rearrangement of the epoxide. The product is likely an epoxide on the unsubstituted vinyl group.
Refining Regiochemistry Predictions
I've corrected my earlier assessment: sulfonyl groups are EWGs, deactivating the adjacent double bond. This means mCPBA attacks the distal double bond. Considering 2-(phenylsulfonyl)-1,3-butadiene, the epoxidation will occur at the C3-C4 bond, leading to 2-[1-(benzenesulfonyl)ethenyl]oxirane. I've verified this IUPAC name.
Exploring Reaction Possibilities
I'm now focusing on the product rearrangements. The vinyl oxirane formed from the epoxidation should undergo a BF3-induced rearrangement. The paper mentions this leads to beta,gamma-unsaturated aldehydes/ketones or dihydrofurans. Given the sulfonyl group, I'm leaning toward the formation of a 3-(phenylsulfonyl)-2,5-dihydrofuran derivative. The synthesis of oxabicyclic systems and potential nucleophilic additions are also relevant considerations.
